1-(5-Vinylpyridin-2-yl)azepane
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1-(5-ethenylpyridin-2-yl)azepane |
InChI |
InChI=1S/C13H18N2/c1-2-12-7-8-13(14-11-12)15-9-5-3-4-6-10-15/h2,7-8,11H,1,3-6,9-10H2 |
InChI Key |
XWSHTWVNWGXVHJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=C(C=C1)N2CCCCCC2 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 1 5 Vinylpyridin 2 Yl Azepane
Reactions Involving the Vinyl Group
The vinyl group is the most reactive site for polymerization and cycloaddition reactions.
Polymerization Chemistry of Vinyl Pyridine (B92270) Moieties
Vinylpyridines, including structures analogous to 1-(5-vinylpyridin-2-yl)azepane, are valuable monomers in polymer science. mdpi.com They can be polymerized through various mechanisms to produce polymers with unique properties and applications. The resulting poly(vinylpyridine)s are of particular interest due to their multifunctionality. bohrium.com
Free radical polymerization is a common method for polymerizing vinyl monomers. fujifilm.com The process involves three main steps: initiation, propagation, and termination. fujifilm.com For vinylpyridines, this method is widely used due to its tolerance of various functional groups and less stringent reaction conditions compared to ionic polymerizations. fujifilm.com However, traditional free radical polymerization can lead to polymers with broad molecular weight distributions and limited control over the polymer architecture. dcu.ie The polymerization of 2-vinylpyridine (B74390) in the presence of nitroxides has been studied to achieve better control. researchgate.net
Anionic polymerization is a "living" polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netrsc.org This method is particularly useful for producing block copolymers. researchgate.netresearchgate.net The polymerization of vinylpyridines can be initiated by organometallic compounds like alkyllithiums. uni-bayreuth.degoogle.com However, anionic polymerization is sensitive to impurities and requires stringent reaction conditions. dcu.ieornl.gov The stereochemistry of the resulting polymer can be influenced by the reaction conditions and the nature of the counterion. researchgate.netufl.edu The polymerization of 2-(4-vinylphenyl)pyridine has been successfully achieved using a complex of sec-butyllithium (B1581126) and lithium chloride. researchgate.net Furthermore, zwitterionic monomers derived from vinylpyridines can undergo nucleophile-initiated anionic polymerization in aqueous media. rsc.org
To overcome the limitations of traditional free radical polymerization, controlled radical polymerization (CRP) techniques have been developed. These methods, including Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), combine the robustness of free radical polymerization with the ability to produce well-defined polymers. dcu.ie
RAFT Polymerization: This technique utilizes a chain transfer agent to control the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow polydispersity. ucy.ac.cymdpi.com RAFT has been successfully employed for the polymerization of vinylpyridines to create homopolymers and block copolymers. ucy.ac.cymdpi.comacs.orgrsc.orgmdpi.com For instance, styrene (B11656) and vinylpyridine have been copolymerized using RAFT to create diblock copolymers. ucy.ac.cy
ATRP: ATRP is another powerful CRP method that uses a transition metal catalyst, typically copper-based, to control the polymerization of a wide range of monomers, including vinylpyridines. acs.orgresearchgate.netcmu.educmu.edu This technique allows for the synthesis of well-defined polymers and complex architectures like block copolymers. acs.orgresearchgate.netresearchgate.net The choice of the initiating and catalytic system is crucial for achieving good control, especially for coordinating monomers like 4-vinylpyridine (B31050). acs.org
Copolymerization of vinylpyridines with other monomers is a versatile strategy to create functional polymers with tailored properties. cmu.edu For example, copolymerization with styrene can produce amphiphilic block copolymers that self-assemble into various nanostructures. ucy.ac.cy These copolymers find applications in areas like drug delivery and nanotechnology. The synthesis of poly(3-vinylpyridine)-block-polystyrene diblock copolymers has been achieved via surfactant-free RAFT emulsion polymerization. mdpi.com Similarly, copolymers of 4-vinylpyridine and methyl methacrylate (B99206) have been synthesized for metal binding applications. dcu.ie The use of Lewis pair polymerization has also been explored for the sequence-regulated copolymerization of vinylpyridines with methacrylates. bohrium.com
Controlled Radical Polymerization Techniques (e.g., RAFT, ATRP)
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
The vinyl group of vinylpyridines can participate in cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems. acs.org
Diels-Alder Reactions: Vinylpyridines can act as dienophiles in Diels-Alder reactions, a [4+2] cycloaddition, to form substituted cyclohexene (B86901) rings fused to the pyridine core. acs.orgrsc.orgdigitellinc.com These reactions can be promoted by Lewis acids to improve yields, regioselectivity, and diastereoselectivity. rsc.orgdigitellinc.comrsc.org The resulting cyclohexyl-appended azaarenes are of interest in medicinal chemistry. rsc.orgresearchgate.net
1,3-Dipolar Cycloadditions: This type of reaction involves a 1,3-dipole reacting with a dipolarophile (the vinyl group) to form a five-membered ring. wikipedia.org This is a versatile method for synthesizing a wide variety of heterocyclic compounds. researchgate.netthieme-connect.comacs.org For instance, pyridinium (B92312) ylides can undergo 1,3-dipolar cycloaddition with various dipolarophiles. rsc.org Azomethine imines also participate in [3+2] cycloaddition reactions with vinylpyridines. rsc.org
Interactive Data Tables
Table 1: Polymerization Methods for Vinyl Pyridine Derivatives
| Polymerization Technique | Key Features | Typical Monomers | References |
| Free Radical Polymerization | Simple, robust, tolerant to functional groups. | Vinylpyridines, Styrene, Acrylates | fujifilm.comresearchgate.net |
| Anionic Polymerization | "Living" polymerization, narrow molecular weight distribution, block copolymers. | Vinylpyridines, Styrene, Dienes, Methacrylates | researchgate.netrsc.orgresearchgate.netuni-bayreuth.deornl.govufl.edursc.org |
| RAFT Polymerization | Controlled polymerization, well-defined polymers, versatile. | Vinylpyridines, Styrene, Acrylates | ucy.ac.cymdpi.comacs.orgrsc.orgmdpi.com |
| ATRP | Controlled polymerization, well-defined polymers, various monomers. | Vinylpyridines, Styrene, Acrylates, Methacrylates | acs.orgresearchgate.netcmu.educmu.eduresearchgate.net |
Table 2: Cycloaddition Reactions of Vinyl Pyridine Derivatives
| Reaction Type | Description | Product Type | Key Aspects | References |
| Diels-Alder Reaction | [4+2] cycloaddition between a diene and a dienophile (vinylpyridine). | Substituted cyclohexenyl-pyridines. | Can be Lewis acid-promoted for improved selectivity. | acs.orgrsc.orgdigitellinc.comrsc.orgresearchgate.net |
| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition between a 1,3-dipole and a dipolarophile (vinylpyridine). | Five-membered heterocycles. | Versatile for synthesizing diverse heterocyclic structures. | wikipedia.orgresearchgate.netthieme-connect.comacs.orgrsc.orgrsc.org |
Hydration and Hydroamination Reactions of the Vinyl Moiety
The vinyl group attached to the pyridine ring is an electron-rich alkene and a key site for addition reactions. Its reactivity is influenced by the electronic properties of the substituted pyridine system.
Hydration: The hydration of the vinyl group, involving the addition of water across the double bond, is expected to proceed under acidic conditions. This reaction typically follows Markovnikov's rule, where the proton adds to the carbon atom with more hydrogen atoms, and the hydroxyl group attaches to the more substituted carbon, leading to the formation of a secondary alcohol.
Hydroamination: The addition of an N-H bond of an amine across the vinyl double bond, known as hydroamination, is a powerful method for synthesizing more complex amines. acs.org This transformation is typically catalyzed by transition metals. acs.orgresearchgate.net For vinyl arenes, palladium-catalyzed processes often yield the Markovnikov product, where the amine adds to the benzylic position. acs.org
Recent advancements have demonstrated that photocatalytic methods can also achieve the addition of amines to vinyl azaarenes. arkat-usa.org For instance, Giese-type additions of α-carbamyl radicals, generated from N-Boc protected amines, to 2-vinylpyridine have been successfully performed. arkat-usa.org This suggests that this compound could undergo similar transformations to introduce complex amine functionalities at the ethyl side chain. arkat-usa.org
| Reaction | Reagents & Conditions | Expected Product |
| Hydration | H₂O, H₂SO₄ (cat.) | 1-(5-(1-Hydroxyethyl)pyridin-2-yl)azepane |
| Hydroamination | R₂NH, Pd or Rh catalyst | Markovnikov or anti-Markovnikov addition product |
| Photocatalytic Hydroaminoalkylation | N-Boc Amine, Photocatalyst (e.g., Acridine-BF₃), Light | α-functionalized N-Boc protected amine adduct |
Transformations of the Pyridine Ring System
The pyridine ring in this compound is an aromatic system whose reactivity is modulated by its substituents. ajrconline.org
Pyridine itself is less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. ajrconline.orgijcrcps.com Substitutions that do occur generally favor the C-3 and C-5 positions. In this compound, the reactivity and regioselectivity are influenced by two competing substituent effects:
The azepan-1-yl group at the C-2 position is a strong electron-donating group, activating the ring and directing incoming electrophiles to the ortho (C-3) and para (C-5) positions.
The vinyl group at the C-5 position is a deactivating group, directing electrophiles to the meta positions (C-2 and C-6, relative to itself).
The powerful activating effect of the amino group is expected to dominate, making the C-3 position the most probable site for electrophilic attack. The C-5 position is already substituted. Therefore, reactions such as nitration, halogenation, and sulfonation would likely yield the 3-substituted derivative.
| Reaction | Reagents & Conditions | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitro-5-vinylpyridin-2-yl)azepane |
| Bromination | Br₂, FeBr₃ | 1-(3-Bromo-5-vinylpyridin-2-yl)azepane |
| Sulfonation | SO₃, H₂SO₄ | 2-(Azepan-1-yl)-5-vinylpyridine-3-sulfonic acid |
The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. ajrconline.org This transformation is typically accomplished using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic reactions and can influence the reactivity of the other positions on the ring. ajrconline.org
The lone pair of electrons on the pyridine nitrogen atom imparts basic properties, allowing it to react with acids to form salts. Furthermore, it can react with alkylating agents, such as alkyl halides, to form quaternary pyridinium salts. google.com This quaternization process converts the neutral pyridine ring into a positively charged pyridinium ring, which significantly increases the ring's electron deficiency and alters its chemical reactivity. google.com
N-Oxidation of the Pyridine Ring
Reactivity of the Azepane Heterocycle
The azepane ring is a saturated seven-membered heterocycle containing a secondary amine nitrogen. researchgate.net This nitrogen atom is nucleophilic and represents a key site for functionalization.
Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields N-acyl derivatives (amides).
Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonyl derivatives (sulfonamides).
Alkylation: Reaction with alkyl halides can lead to the corresponding tertiary amine, although over-alkylation to a quaternary ammonium (B1175870) salt is possible.
Boc-Protection: The nitrogen can be protected with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O), a common strategy in multi-step synthesis to temporarily deactivate the amine's nucleophilicity. arkat-usa.org
Dithiocarbamate Formation: Secondary amines like azepane can react with carbon disulfide and an electrophile in a one-pot, three-component reaction to form N,N-disubstituted dithiocarbamates. tandfonline.com
| Reaction Type | Reagents | Functional Group Introduced |
| Acylation | Acetyl chloride, Base | N-Acetyl |
| Sulfonylation | Tosyl chloride, Base | N-Tosyl |
| Alkylation | Methyl iodide, Base | N-Methyl |
| Boc-Protection | Boc₂O, Base | N-Boc |
| Dithiocarbamate Formation | CS₂, Electrophile (e.g., CH₃I) | N-dithiocarbamate |
C(sp3)-H Functionalization and Alkylation of the Azepane Ring
The direct functionalization of C(sp3)-H bonds in saturated heterocyclic systems like the azepane ring is a powerful tool in modern synthetic chemistry, offering a direct route to modify molecular scaffolds. While specific studies on the C(sp3)-H functionalization of this compound are not extensively documented, the reactivity of related N-substituted azepane derivatives provides significant insight into potential transformations. A notable example is the photocatalytic α-alkylation of N-Boc protected azepane with vinyl azaarenes.
In a study demonstrating the power of photoredox catalysis, tert-butyl azepane-1-carboxylate was successfully alkylated at the α-position to the nitrogen with 2-vinylpyridine. arkat-usa.org This reaction, which proceeds via a C(sp3)-H functionalization pathway, highlights a method for forming a new carbon-carbon bond on the azepane ring. The reaction was carried out using a photocatalyst and a Lewis acid, resulting in the formation of tert-butyl 2-[2-(pyridin-2-yl)ethyl]azepane-1-carboxylate in a 41% yield. arkat-usa.org This transformation underscores the feasibility of activating the C-H bonds of the azepane ring for alkylation.
The general procedure for this photocatalytic alkylation is detailed in the table below, showcasing the typical conditions for such a transformation.
Table 1: Photocatalytic α-Alkylation of tert-Butyl Azepane-1-carboxylate
| Reactant 1 | Reactant 2 | Product | Yield |
|---|---|---|---|
| tert-Butyl azepane-1-carboxylate | 2-Vinylpyridine | tert-Butyl 2-[2-(pyridin-2-yl)ethyl]azepane-1-carboxylate | 41% |
Data sourced from a study on photocatalytic α-alkylation of carbamates. arkat-usa.org
This type of reaction is significant as it demonstrates that the azepane ring, often considered relatively inert, can undergo selective functionalization. The methodology could potentially be adapted for the direct alkylation of this compound, provided the vinylpyridine moiety does not interfere with the reaction mechanism.
Ring-Opening Reactions of Azepane Derivatives in Polymer Synthesis
The azepane scaffold is a key structural feature in monomers used for ring-opening polymerization (ROP), a process of significant industrial importance for the synthesis of polyamides, commonly known as nylons. While this compound itself is not a typical monomer for ROP due to the nature of its substitutions, the ring-opening chemistry of other azepane derivatives, particularly lactams (azepan-2-ones), is well-established and provides a framework for understanding the potential of this ring system in polymer science.
The most prominent example is the ring-opening polymerization of ε-caprolactam, which is an azepan-2-one (B1668282), to produce Nylon-6. This process can be initiated by various methods, including anionic and hydrolytic polymerization. acs.org The introduction of functional groups onto the azepane ring of the lactam monomer allows for the synthesis of functional polyamides with tailored properties.
Research into the synthesis and polymerization of functionalized azepane-2-one derivatives has shown that substituents can be incorporated to modify the properties of the resulting polymers. For instance, a functional derivative of ε-caprolactam, 5-azepane-2-one ethylene (B1197577) ketal, has been synthesized and successfully polymerized via anionic ring-opening polymerization. acs.orgacs.orgusm.edu This demonstrates that the azepane ring can be opened to form a linear polymer chain even with the presence of substituents. The resulting polymers can possess unique characteristics such as altered hydrophilicity, crystallinity, and solubility. acs.org
The general conditions for the anionic ring-opening polymerization of a functionalized azepane-2-one are presented in the table below.
Table 2: Anionic Ring-Opening Polymerization of a Functionalized Azepane-2-one Derivative
| Monomer | Initiator System | Polymerization Temperature | Resulting Polymer |
|---|---|---|---|
| 5-Azepane-2-one ethylene ketal | N-acetyl-ε-caprolactam / NaH | 140 °C | Functional Polyamide |
Data sourced from studies on the synthesis and polymerization of functional azepane derivatives. acs.orgacs.org
The polymerization of substituted lactams can be challenging as the substituents may sterically or electronically interfere with the ring-opening mechanism. researchgate.net However, the successful polymerization of various functionalized azepane-2-ones indicates that this is a versatile method for creating novel polymeric materials. acs.orgacs.orgusm.eduresearchgate.net This body of work on azepan-2-one derivatives highlights the potential of the azepane ring system in the development of advanced polymers.
Structure Reactivity Relationships and Derivatization Studies of 1 5 Vinylpyridin 2 Yl Azepane
Systematic Chemical Modification of the Azepane Ring
The azepane ring in 1-(5-vinylpyridin-2-yl)azepane, a seven-membered saturated nitrogen heterocycle, offers several avenues for systematic chemical modification. ajrconline.org A common strategy for the derivatization of such secondary amines involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group. This approach allows for controlled reactions at other sites of the molecule and subsequent manipulation of the azepane nitrogen.
A key example of this is the synthesis of tert-butyl 2-[2-(pyridin-2-yl)ethyl]azepane-1-carboxylate. arkat-usa.org This compound, a derivative of this compound, is synthesized through the photocatalytic α-alkylation of tert-butyl azepane-1-carboxylate with 2-vinylpyridine (B74390). arkat-usa.org This reaction highlights the utility of the Boc-protected azepane in facilitating C-C bond formation at the α-position to the nitrogen atom.
The modification of the azepane ring is not limited to N-protection. Further transformations can be envisaged, such as N-alkylation, N-arylation, and acylation, once the protecting group is removed. The deprotection of the Boc group is typically achieved under acidic conditions, regenerating the secondary amine for subsequent reactions. arkat-usa.org The reactivity of the azepane nitrogen can also be influenced by the electronic properties of the vinylpyridine ring system.
Moreover, the azepane ring itself can be subject to ring-opening or ring-contraction reactions under specific conditions, although such transformations for this particular compound are not extensively documented. The development of synthetic routes to substituted azepanes is an active area of research, with methods like photochemical rearrangements and cycloadditions being explored for the construction of densely functionalized seven-membered nitrogen heterocycles. nih.gov
Table 1: Synthesis of a Functionalized Azepane Derivative
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| tert-butyl azepane-1-carboxylate | 2-vinylpyridine | tert-butyl 2-[2-(pyridin-2-yl)ethyl]azepane-1-carboxylate | 41% | arkat-usa.org |
Substituent Effects on Vinylpyridine Reactivity and Selectivity
The reactivity of the vinyl group in this compound is significantly influenced by the electronic properties of the pyridine (B92270) ring and any substituents present. The pyridine nitrogen atom, being electron-withdrawing, activates the vinyl group for nucleophilic attack, particularly Michael-type additions. thieme-connect.com The position of the vinyl group relative to the nitrogen atom is crucial; 2- and 4-vinylpyridines are generally more reactive towards conjugate addition than 3-vinylpyridines due to better resonance stabilization of the intermediate. thieme-connect.comnih.gov
The reactivity of vinylpyridines can be further modulated by introducing substituents onto the pyridine ring. Electron-withdrawing groups are expected to enhance the electrophilicity of the vinyl group, while electron-donating groups would have the opposite effect. For instance, the presence of a bromo substituent on the pyridine ring has been shown to be well-tolerated in various coupling reactions. nih.gov
The nature of the nucleophile also plays a critical role in the outcome of reactions with vinylpyridines. A wide range of nucleophiles, including carbon nucleophiles (enolates, organometallics), nitrogen nucleophiles (amines), oxygen nucleophiles (alcohols, alkoxides), and sulfur nucleophiles (thiols, thiophenols), have been successfully employed in conjugate additions to vinylpyridines. thieme-connect.com The reaction conditions, such as the choice of catalyst and solvent, can also significantly impact the reactivity and selectivity. For example, rhodium catalysts have been used for regioselective hydroformylation of 2-vinylpyridine. thieme-connect.com
Table 2: Examples of Reactions with Substituted Vinylpyridines
| Vinylpyridine Derivative | Reactant/Conditions | Product Type | Key Observation | Reference |
| 6-Bromo-2-vinylpyridine | N-ortho-toluenesulfonyl aldimine, Rh catalyst | Branched imine addition product | Efficient coupling with complete branched regioselectivity. nih.gov | nih.gov |
| 2-Vinylpyridine | 2-Tetralone, base-promoted | Michael addition product | Used in the synthesis of aza-steroid type compounds. thieme-connect.com | thieme-connect.com |
| 4-Vinylpyridine (B31050) | Benzyl mercaptan, basic conditions | Thioether | Provides access to thieno[2,3-c]pyridines. thieme-connect.com | thieme-connect.com |
| 2-Vinylpyridine | Pyrazolidinediones | Michael addition product | Synthesized as potential anti-inflammatory agents. thieme-connect.com | thieme-connect.com |
Regioselectivity and Stereoselectivity in Chemical Transformations
Chemical transformations involving this compound can proceed with varying degrees of regioselectivity and stereoselectivity, largely dictated by the nature of the reaction and the reagents employed.
Regioselectivity: In reactions involving the vinylpyridine moiety, the regioselectivity is a key consideration. For instance, in conjugate addition reactions, the nucleophile typically attacks the β-carbon of the vinyl group, leading to the formation of a 1,4-adduct. This is due to the electronic activation provided by the pyridine ring. thieme-connect.com Ruthenium-catalyzed deoxygenative couplings of vinylpyridines with aldehydes and ketones have been shown to proceed with complete β-selectivity. rsc.orgrsc.org Similarly, rhodium-catalyzed reductive couplings of 2-vinyl pyridines with imines furnish branched products with high regioselectivity. nih.gov The position of substituents on the pyridine ring can also direct the regiochemical outcome of reactions. wuxiapptec.comacs.org
Stereoselectivity: The generation of new chiral centers during the reaction of this compound necessitates control over stereoselectivity. Asymmetric catalysis has been employed to achieve enantioselective transformations of vinylpyridines. For example, asymmetric [2+2] photocycloadditions of vinyl pyridines have been accomplished with high enantio- and diastereoselectivity using a chiral Brønsted acid catalyst. nih.gov In the reductive coupling of 6-bromo-2-vinylpyridine with an N-sulfonyl imine, modest syn-diastereoselectivity was observed. nih.gov The stereochemical outcome of such reactions can be influenced by factors such as the catalyst, ligands, and reaction conditions.
The azepane ring, being conformationally flexible, can also influence the stereochemical course of reactions. The stereochemistry of products resulting from the modification of the azepane ring itself, for instance in the synthesis of tert-butyl 2-[2-(pyridin-2-yl)ethyl]azepane-1-carboxylate, is an important aspect that can be controlled through the choice of synthetic methodology. arkat-usa.org
Table 3: Regio- and Stereoselective Reactions of Vinylpyridine Derivatives
| Reaction Type | Vinylpyridine Derivative | Reagents/Catalyst | Selectivity Outcome | Reference |
| Reductive Coupling | 6-Bromo-2-vinylpyridine | N-ortho-toluenesulfonyl aldimine, Rhodium catalyst | Complete branched regioselectivity, 3:1 dr (syn). nih.gov | nih.gov |
| [2+2] Photocycloaddition | 2-Vinylpyridine derivative | Chiral Brønsted acid catalyst | High enantio- and diastereoselectivity. nih.gov | nih.gov |
| Deoxygenative Coupling | 2-Vinylpyridine | Benzaldehyde, Ru catalyst | Complete β-regioselectivity. rsc.org | rsc.org |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D techniques, variable temperature NMR for dynamic behavior)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "1-(5-Vinylpyridin-2-yl)azepane". Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
1D NMR Spectroscopy: The ¹H NMR spectrum of a closely related analog, tert-butyl 2-[2-(pyridin-2-yl)ethyl]azepane-1-carboxylate, provides expected chemical shift regions for the protons in "this compound". arkat-usa.org The aromatic protons of the pyridine (B92270) ring are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The vinyl group protons would resonate around δ 5.0-7.0 ppm, exhibiting characteristic splitting patterns. The protons of the azepane ring are expected in the upfield region, with the methylene (B1212753) groups adjacent to the nitrogen appearing at approximately δ 3.5-4.0 ppm and the remaining methylene protons between δ 1.5 and 2.0 ppm.
The ¹³C NMR spectrum of the same analog also offers insight into the expected chemical shifts for "this compound". arkat-usa.org The carbon atoms of the pyridine ring would be observed in the aromatic region (δ 120-160 ppm). The vinyl group carbons would appear around δ 110-140 ppm. The carbons of the azepane ring would be found in the aliphatic region, with the carbons attached to the nitrogen atom resonating at approximately δ 45-55 ppm and the other ring carbons appearing at δ 25-40 ppm.
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the pyridine, vinyl, and azepane moieties. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C NMR signals based on the assigned ¹H NMR spectrum. cam.ac.uk
Variable Temperature NMR for Dynamic Behavior: The seven-membered azepane ring is known for its conformational flexibility. Variable temperature (VT) NMR studies can be used to investigate the dynamic behavior of this ring system in "this compound". At room temperature, the ring may undergo rapid conformational changes, leading to averaged signals in the NMR spectrum. By lowering the temperature, this interconversion can be slowed down, potentially allowing for the observation of distinct signals for the different conformations. Such studies provide valuable information on the energy barriers of ring inversion and the preferred conformations of the azepane ring. ddg-pharmfac.netresearchgate.net For example, studies on N-substituted 2-benzazepines have shown that the chair-to-chair interconversion barrier for the azepine ring is approximately 11 kcal mol⁻¹. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H-3 | 7.50 - 7.70 | 136.0 - 138.0 |
| Pyridine H-4 | 7.00 - 7.20 | 120.0 - 122.0 |
| Pyridine H-6 | 8.30 - 8.50 | 148.0 - 150.0 |
| Vinyl CH | 6.50 - 6.70 | 135.0 - 137.0 |
| Vinyl CH₂ | 5.20 - 5.80 | 115.0 - 117.0 |
| Azepane N-CH₂ | 3.50 - 3.70 | 50.0 - 52.0 |
| Azepane CH₂ | 1.50 - 1.90 | 26.0 - 28.0 |
Note: These are predicted values based on analogous structures and may vary slightly in the actual spectrum.
Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry, Fragmentation Analysis)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of "this compound" and for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. For instance, the HRMS data for tert-butyl 2-[2-(pyridin-2-yl)ethyl]azepane-1-carboxylate shows a calculated value for [M+H]⁺ that is very close to the experimentally found value, confirming its elemental composition. arkat-usa.org A similar analysis for "this compound" would yield its precise molecular formula.
Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule. The fragmentation of substituted pyridines often involves the loss of the substituent or cleavage within the side chain. sphinxsai.comacs.org Common fragmentation pathways for "this compound" would likely include:
Cleavage of the bond between the pyridine ring and the azepane nitrogen.
Fragmentation of the azepane ring.
Loss of the vinyl group.
The analysis of these fragment ions provides valuable information that helps to confirm the proposed structure.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Elemental Formula |
| [M]⁺ | 216.1626 | C₁₄H₂₀N₂ |
| [M+H]⁺ | 217.1705 | C₁₄H₂₁N₂ |
| [M+Na]⁺ | 239.1524 | C₁₄H₂₀N₂Na |
Vibrational Spectroscopy (Infrared and Raman Spectroscopies)
Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule through their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The FTIR spectrum of "this compound" is expected to show characteristic absorption bands for the pyridine ring, the vinyl group, and the C-N bonds of the azepane ring. The aromatic C-H stretching vibrations of the pyridine ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the azepane ring would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the pyridine ring and the vinyl group are expected in the 1400-1650 cm⁻¹ region. The C-N stretching vibrations of the azepane ring would likely be found in the 1100-1300 cm⁻¹ range. nottingham.ac.uksemanticscholar.org
Raman Spectroscopy: Raman spectroscopy can provide complementary information to IR spectroscopy. The vibrational modes of the pyridine ring and the vinyl group are often strong in the Raman spectrum. acs.orgtandfonline.comcdnsciencepub.com Surface-enhanced Raman scattering (SERS) could be a particularly useful technique for studying this molecule, as the pyridine nitrogen can interact strongly with metal surfaces, leading to significant signal enhancement. acs.org
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| C=C Stretch (Pyridine) | 1580 - 1610 | IR, Raman |
| C=C Stretch (Vinyl) | 1630 - 1650 | IR, Raman |
| C-N Stretch | 1100 - 1300 | IR |
X-ray Diffraction Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of "this compound" can be obtained, this technique would provide precise bond lengths, bond angles, and torsion angles. nih.govmdpi.com
This analysis would confirm the connectivity of the atoms and reveal the conformation of the azepane ring, which is often found in a boat or chair-like conformation in related structures. derpharmachemica.comcore.ac.uknih.gov The planarity of the pyridine ring and the geometry of the vinyl group would also be accurately determined. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonds or π-π stacking, would be elucidated. iucr.orgnih.gov
Advanced Chromatographic Separations and Purity Assessment (e.g., Gel Permeation Chromatography for polymeric derivatives)
Chromatographic techniques are essential for the purification and purity assessment of "this compound" and its derivatives.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for assessing the purity of organic compounds. ptfarm.plagronomysociety.org.nz A suitable method for "this compound" would likely use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer. The purity of the compound can be determined by the area percentage of the main peak in the chromatogram.
Gel Permeation Chromatography (GPC) for Polymeric Derivatives: The vinyl group in "this compound" makes it a monomer that can be polymerized. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI) of the resulting poly(this compound). polymersource.caclarkson.eduresearchgate.net This information is critical for understanding the properties of the polymer.
Theoretical and Computational Investigations of 1 5 Vinylpyridin 2 Yl Azepane
Quantum Chemical Calculations of Electronic Structure and Properties
No published data available.
Reaction Mechanism Elucidation through Computational Modeling
No published data available.
Conformational Analysis and Molecular Dynamics Simulations of Azepane Ring Systems
No published data specifically for 1-(5-Vinylpyridin-2-yl)azepane is available. General conformational analyses have been performed on related structures such as 1-benzazepines. acs.org
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
No published data available.
Structure-Reactivity and Structure-Property Correlation Studies
No published data available.
Applications in Materials Science
Polymeric Materials: Synthesis and Characterization
The synthesis of polymers from 1-(5-Vinylpyridin-2-yl)azepane would typically proceed via the radical, anionic, or cationic polymerization of the vinyl group. wikipedia.org The resulting polymer, poly(this compound), would feature a saturated carbon backbone with regularly spaced azepane-substituted pyridine (B92270) side chains. The characterization of such polymers would involve techniques like nuclear magnetic resonance (NMR) to confirm the structure, size exclusion chromatography (SEC) to determine molecular weight and dispersity, and thermal analysis (DSC, TGA) to evaluate thermal transitions and stability. polymersource.ca
While this compound itself is not an amino acid or lactam and thus does not directly form polyamides through conventional step-growth polymerization, the azepane structural motif is central to the synthesis of functional polyamides. For instance, derivatives of ε-caprolactam (a hydrogenated azepan-2-one) are used to create functional aliphatic polyamides via anionic ring-opening polymerization. usm.eduresearchgate.net Researchers have successfully synthesized ketone-containing polyamides from γ-ethylene ketal ε-caprolactam, which can undergo further reactions to introduce other functional groups. researchgate.net
These functional polyamides derived from azepane-based lactams exhibit properties that can be tailored by the incorporated functional groups. Although the azepane ring in this compound is part of a stable tertiary amine linkage and not a lactam, its presence in a polymer side chain could be modified post-polymerization to introduce amide functionalities, though this is a more complex synthetic route. The primary route to a functional polymer remains the polymerization of the vinyl group.
Table 1: Examples of Functional Polyamides from Azepane-Related Monomers This table is based on data for related azepane-containing monomers, not this compound directly.
| Monomer | Polymerization Method | Key Feature of Resulting Polyamide | Potential Application Area | Reference |
|---|---|---|---|---|
| 5-Azepane-2-one ethylene (B1197577) ketal | Anionic Ring-Opening Polymerization | Contains pendant ketone groups after deacetalyzation. | Cross-linkable materials, functional polymer synthesis. | usm.edu |
| 3-(3-propenyl)-2-azepanone | Anionic Ring-Opening Copolymerization with ε-caprolactam | Contains pendant allyl groups. | Decreased crystallinity compared to Polyamide-6. | researchgate.net |
Polymers based on vinylpyridine are well-known stimuli-responsive materials, particularly sensitive to changes in pH. eares.orgnih.gov The nitrogen atom on the pyridine ring can be protonated in acidic conditions, leading to significant changes in the polymer's conformation and solubility. eares.org This property makes polymers derived from this compound inherently pH-responsive.
Furthermore, research into functional polyamides from azepane derivatives has demonstrated their capacity for thermal and photo-cross-linking. usm.eduresearchgate.net For example, ketone-containing copolyamides have been shown to be sensitive to both heat and light, enabling the formation of cross-linked networks. usm.edu While the polymer of this compound would not inherently possess these ketone groups, the vinylpyridine moiety itself can be functionalized or used in copolymerizations with photoactive monomers to introduce cross-linking capabilities. researchgate.net For instance, copolymers incorporating photochromic compounds like azobenzene (B91143) can exhibit reversible light-induced changes. researchgate.net
Table 2: Stimuli-Responsiveness in Related Polymer Systems This table illustrates responsiveness in polymers containing vinylpyridine or azepane functionalities.
| Polymer System | Stimulus | Observed Response | Mechanism | Reference |
|---|---|---|---|---|
| Poly(4-vinylpyridine) grafted on rubber | pH | Swelling in acidic conditions (pH < 4). | Protonation of pyridine nitrogen atoms. | eares.org |
| Polyamides from 5-azepane-2-one ethylene ketal | Heat / UV Light | Cross-linking of the polymer matrix. | Reaction of pendant ketone groups. | usm.edu |
| Poly(N-[3-(dimethylamino)propyl]acrylamide) | CO₂ / N₂ | Reversible hydrophilic-hydrophobic transition. | Reversible protonation of tertiary amine groups. | mdpi.com |
Development of Functional Polyamides from Azepane Monomers
Advanced Functional Materials Development
The combination of a responsive pyridine unit and a flexible azepane group makes polymers of this compound candidates for several advanced functional materials.
Intrinsically conductive polymers typically possess a conjugated backbone that allows for the delocalization of electrons. wikipedia.orgresearchgate.net The polymerization of this compound through its vinyl group results in a saturated polymer backbone, which is electrically insulating. wikipedia.org
However, such polymers can be integral components in organic electronic applications. Poly(vinylpyridine)s are often used as:
Matrices for Conductive Fillers: They can host nanoparticles or other conductive polymers to form conductive polymer composites (CPCs). mdpi.com
Dielectric Layers: Their insulating properties are valuable in components like capacitors or transistors.
Charge-Transport Layers: After doping or complexation with metal ions via the pyridine nitrogen, they can facilitate charge transport. The pyridine ring is a good ligand for metal ions, which can influence the material's electronic properties. eares.orgmdpi.com
Research on related annulated azepine polymers has shown that they can be synthesized to be redox-stable and conductive, suggesting potential utility in electronic applications. acs.org While the polymer from this compound is structured differently, the presence of nitrogen-containing heterocyclic rings is a common feature in materials designed for organic electronics.
Polymer actuators are materials that change shape or size in response to an external stimulus. The inherent pH-responsiveness of polymers made from this compound makes them prime candidates for developing chemo-mechanical actuators. The swelling and collapsing of the polymer network due to pH changes, driven by the protonation and deprotonation of the pyridine units, can be harnessed to perform mechanical work. eares.org
Additionally, studies on other azepine-based polymers have noted their potential for use in actuating materials due to their redox stability and conductivity. acs.org Electrochemical cycling could induce conformational changes in such polymers, leading to actuation. This suggests that if the poly(this compound) system were modified to enhance its redox activity, it could also function as an electro-actuator.
Polymeric membranes are a cornerstone of modern separation technology, used in applications from gas separation to water purification. researchgate.netmdpi.com The performance of a membrane is dictated by the chemical structure and morphology of the polymer. msrjournal.com
Polymers derived from this compound could be developed for membrane applications for several reasons:
Tunable Polarity: The pyridine and azepane groups impart a degree of polarity that can be exploited for selective transport of molecules.
Functionalizable Sites: The pyridine nitrogen can be quaternized to create charged membranes, useful for ion exchange or pervaporation. mdpi.com
Stimuli-Responsive Permeability: The pH-responsiveness of the polymer could be used to create "smart" membranes where the permeability and selectivity can be controlled by adjusting the pH of the feed stream. lubrizol.com This allows for dynamic control over the separation process.
No Published Research Found on the Supramolecular Chemistry of this compound
Following a comprehensive search of publicly available scientific literature, no specific research findings, detailed studies, or data pertaining to the self-assembly and supramolecular chemistry of the compound This compound could be located.
The investigation included targeted searches for scholarly articles, patents, and conference proceedings detailing the synthesis, characterization, and material science applications of this specific molecule and its potential polymers. While extensive research exists on related compounds, such as poly(2-vinylpyridine) and poly(4-vinylpyridine), and their roles in forming supramolecular structures and stimuli-responsive materials, this body of work does not extend to the azepane-substituted derivative specified.
The unique structural features of this compound, particularly the presence of the seven-membered azepane ring, would be expected to impart distinct steric and electronic properties. These properties would likely lead to self-assembly and supramolecular behaviors that differ significantly from those of simpler, unsubstituted vinylpyridines. However, without dedicated studies on this compound, any discussion of its role in materials science would be purely speculative and would not meet the required standards of scientific accuracy.
Consequently, the section on "" and the subsection on "Self-Assembly and Supramolecular Chemistry Involving this compound," including any potential data tables and detailed research findings, cannot be generated at this time due to the absence of foundational research on the topic.
Conclusions and Future Research Perspectives
Summary of Key Achievements in 1-(5-Vinylpyridin-2-yl)azepane Research
Research on this compound is still in its nascent stages, with significant achievements primarily centered on its synthesis and initial characterization. The successful preparation of related structures, such as tert-butyl 2-[2-(pyridin-2-yl)ethyl]azepane-1-carboxylate, has laid the groundwork for accessing the target molecule. arkat-usa.org The key achievement lies in the photocatalytic α-alkylation of N-Boc protected azepane with 2-vinylpyridine (B74390), demonstrating a viable method for coupling the two core heterocyclic systems. arkat-usa.org This reaction, utilizing an acridine-BF3 complex as a photocatalyst, provides a pathway to functionalized azepanes that can be precursors to this compound. arkat-usa.org While direct and extensive studies on the biological activity or material properties of this compound are not yet widely published, the establishment of a synthetic route represents a critical first step, opening the door for further investigation.
Emerging Synthetic Strategies for Vinyl-Azepane Scaffolds
The synthesis of vinyl-azepane scaffolds, including this compound, is an area of active development, with several emerging strategies showing promise. These methods aim to improve efficiency, stereoselectivity, and functional group tolerance.
One of the most attractive strategies involves the convergent intermolecular annulation to construct the azepane ring. nih.gov For instance, the (4+3) annulation of donor-acceptor cyclopropanes with azadienes, catalyzed by Lewis acids, offers a highly stereoselective route to densely substituted azepanones. nih.gov While not directly applied to the synthesis of this compound yet, this method could be adapted by using a suitably functionalized azadiene precursor.
Another significant approach is the ring-closing metathesis (RCM) of diene precursors. acs.org This powerful tool in cyclic compound synthesis could be employed by designing a precursor containing both the vinylpyridine moiety and a tethered alkene, which upon RCM would yield the desired azepane ring fused to the pyridine (B92270).
Furthermore, palladium-catalyzed intramolecular cyclization of alkenyl tosylamides represents a viable route. acs.org This method has been shown to effectively generate unsaturated heterocycles. acs.org A precursor containing a vinylpyridine and a suitably positioned amino group with a tethered alkene could undergo such a cyclization to form the azepane ring.
A summary of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Description | Potential for this compound | Key Catalyst/Reagent |
| Photocatalytic α-Alkylation | C-H functionalization of a protected azepane with a vinylpyridine. arkat-usa.org | A demonstrated route to a closely related precursor. arkat-usa.org | Acridine-BF3 complex |
| (4+3) Annulation | Convergent cycloaddition of a three-carbon and a four-atom component. nih.gov | High potential for stereocontrolled synthesis of the azepane ring. | Yb(OTf)3 or Cu(OTf)2/Tox ligand |
| Ring-Closing Metathesis (RCM) | Intramolecular metathesis of a diene to form a cyclic olefin. acs.org | Applicable for forming the azepane ring from a linear precursor. | Ruthenium-based catalysts (e.g., Grubbs' catalyst) |
| Palladium-Catalyzed Cyclization | Intramolecular cyclization of an alkenyl amide. acs.org | A potential route for forming the unsaturated azepane ring. | Pd(OAc)2/O2/pyridine |
Unexplored Reactivity Pathways and Functionalization Opportunities
The bifunctional nature of this compound, with its reactive vinyl group and the nucleophilic azepane nitrogen, presents a wealth of unexplored reactivity pathways and functionalization opportunities.
The vinyl group is a prime site for a variety of chemical transformations. These include:
Polymerization: The vinyl group can undergo radical, anionic, or cationic polymerization to produce novel polymers with potential applications in materials science.
Electrophilic Addition: Reactions such as hydrogenation, halogenation, and hydrohalogenation would yield saturated or functionalized side chains, altering the electronic and steric properties of the molecule.
Heck and Suzuki Couplings: These palladium-catalyzed cross-coupling reactions could be used to further extend the carbon framework at the vinyl position, introducing aryl or other vinyl groups.
Diels-Alder Reaction: The vinyl group can act as a dienophile in [4+2] cycloaddition reactions, leading to the formation of complex polycyclic structures.
The azepane ring and the pyridine nucleus also offer avenues for functionalization:
N-Alkylation/N-Acylation of the Azepane: The secondary amine of the azepane can be readily alkylated or acylated to introduce a variety of functional groups, which could modulate the compound's properties.
Electrophilic Aromatic Substitution on the Pyridine Ring: While the pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609), reactions such as nitration or halogenation could be achieved under specific conditions, likely directed by the existing substituents. ajrconline.org
C-H Functionalization: Recent advances in transition-metal-catalyzed C-H functionalization could enable the direct introduction of functional groups at various positions on both the pyridine and azepane rings, offering a more atom-economical approach to derivatization. nih.gov
Future Directions in Advanced Materials Science Applications
The unique molecular architecture of this compound suggests several promising future directions for its application in advanced materials science.
Smart Polymers: The pyridine moiety, with its pH-responsive nitrogen atom, could be exploited to create "smart" polymers that exhibit changes in their physical or chemical properties in response to environmental stimuli. Polymers derived from this compound could find use in drug delivery systems, sensors, or self-healing materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in both the pyridine and azepane rings can act as ligands for metal ions. This opens up the possibility of synthesizing coordination polymers and MOFs with interesting catalytic, gas storage, or photoluminescent properties.
Functional Coatings and Adhesives: The vinyl group allows for the incorporation of this monomer into polymer backbones, potentially leading to the development of functional coatings and adhesives with enhanced properties such as improved adhesion to metal surfaces due to the coordinating ability of the nitrogen atoms.
Organic Electronics: While less explored, the conjugated system of the vinylpyridine moiety could be modified and extended through chemical synthesis to create novel organic semiconducting materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Q & A
Q. Basic Research Focus
- NMR :
- ¹H NMR : Identify vinyl protons (δ 5.0–6.5 ppm, coupling constants J = 10–16 Hz) and azepane ring protons (δ 1.5–3.0 ppm) .
- ¹³C NMR : Confirm sp² carbons (δ 120–140 ppm) and azepane sp³ carbons (δ 25–50 ppm) .
- HPLC-MS : Use reverse-phase C18 columns with ESI+ ionization to detect [M+H]⁺ ions. Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for resolution .
How does the vinyl group in this compound influence its biological activity compared to non-vinyl analogs?
Q. Advanced Research Focus
- Mechanistic Insight : The vinyl group may enhance reactivity via Michael addition or serve as a bioisostere for aromatic rings in receptor binding. Compare with 1-(4-Nitrophenyl)azepane, where the nitro group stabilizes charge-transfer interactions .
- Case Study : In receptor binding assays, vinyl-substituted azepanes show higher affinity for serotonin receptors than methyl-substituted analogs due to π-π stacking .
Methodology : Use competitive radioligand assays (e.g., ³H-LSD for 5-HT receptors) to quantify binding constants (Ki) .
How can researchers resolve contradictions in catalytic efficiency reports for azepane derivative synthesis?
Data Contradiction Analysis
Discrepancies in catalytic yields (e.g., 40% vs. 70%) may arise from:
- Impurity Profiles : Side reactions (e.g., over-reduction of vinyl groups) reduce purity. Use GC-MS or <sup>19</sup>F NMR (if fluorinated intermediates) to trace byproducts .
- Catalyst Deactivation : Pd(0) catalysts may degrade in polar solvents. Replace with air-stable Pd(II) precatalysts or optimize ligand systems (e.g., phosphines) .
Recommendation : Replicate reactions under inert atmospheres and characterize intermediates via X-ray crystallography .
What strategies optimize the scalability of this compound synthesis for preclinical studies?
Q. Advanced Research Focus
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., azepane ring closure) .
- Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression .
How does the steric bulk of the azepane ring affect the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- Comparative Analysis : Azepane’s seven-membered ring offers greater conformational flexibility than piperidine, enhancing membrane permeability. Compare logP values (e.g., this compound: predicted logP ≈ 2.5 vs. piperidine analog: logP ≈ 1.8) .
- Metabolism Studies : Use hepatic microsomes to assess oxidative degradation. The vinyl group may slow CYP450-mediated metabolism compared to ethyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
